3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H11ClFNO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-chloro-5-fluorophenyl)propan-1-one.
Reduction: Formation of 3-amino-3-(2-chloro-5-fluorophenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-fluorophenyl)propan-1-OL
- 3-Amino-3-(2-bromophenyl)propan-1-OL
- 3-Amino-3-(2-chlorophenyl)propan-1-OL
Uniqueness
3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
3-amino-3-(2-chloro-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
ODACQZHPKNKTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CCO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.